7-Oxododecanoic acid
Overview
Description
7-Oxododecanoic acid is a medium-chain fatty acid . It has a molecular formula of C12H22O3 .
Molecular Structure Analysis
The molecular structure of 7-Oxododecanoic acid is characterized by a chain of carbon atoms with a carboxylic acid group at one end and a ketone group in the middle of the chain . The InChI code for 7-Oxododecanoic acid is InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15)
.
Physical And Chemical Properties Analysis
7-Oxododecanoic acid has a molecular weight of 214.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 10 . The exact mass of the compound is 214.15689456 g/mol .
Scientific Research Applications
1. Analytical Chemistry and Environmental Monitoring
7-Oxododecanoic acid, as a resin acid, is significant in analytical chemistry, particularly in environmental monitoring. Axelsson, Eriksson, and Nilsson (2011) utilized 7-oxodehydroabietic acid (a compound related to 7-Oxododecanoic acid) as a marker for oxidized resin acids in wood dust-containing air samples. Their study focused on developing a liquid chromatography/mass spectrometry method as an alternative to traditional gas chromatography for detecting these acids, demonstrating its relevance in environmental analysis and occupational health Axelsson, S., Eriksson, K., & Nilsson, U. (2011).
2. Biochemistry and Organic Synthesis
In the field of organic synthesis and biochemistry, derivatives of 7-Oxododecanoic acid have been explored for their potential applications. Salih, Adams, and Jackson (2016) synthesized a range of 7-oxo amino acids, analogues of 8-oxo-2-aminodecanoic acid. Their research highlighted the utility of these compounds in synthesizing complex organic molecules, which could have implications in developing pharmaceuticals and studying biological systems Salih, N. A., Adams, H., & Jackson, R. (2016).
3. Environmental Science and Water Treatment
The degradation and treatment of pollutants in water is another area where 7-Oxododecanoic acid and its related compounds find application. In a study on the degradation of Acid Orange 7, a synthetic dye, using electrochemical methods, Hammami et al. (2008) identified various intermediates formed during the process, which likely included derivatives of 7-Oxododecanoic acid. This research is significant in understanding the electrochemical treatment of organic pollutants Hammami, S., Bellakhal, N., Oturan, N., Oturan, M., & Dachraoui, M. (2008).
properties
IUPAC Name |
7-oxododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRLZDDBOQZTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559902 | |
Record name | 7-Oxododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxododecanoic acid | |
CAS RN |
54527-26-3 | |
Record name | 7-Oxododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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